The research into these compounds has shown potential applications across various fields. In neuroscience, the affinity of these derivatives for apamin-sensitive Ca2+-activated K+ channels suggests they could be used to modulate neuronal excitability and could have implications for the treatment of neurological disorders1. In cardiovascular research, the antiaggregatory properties of these compounds on platelets point to their possible use as antithrombotic agents, which could be beneficial in preventing blood clots and treating cardiovascular diseases2. Furthermore, the synthetic challenges and findings in the electrochemical oxidation studies provide valuable information for the design of new compounds with potential applications in drug development and the synthesis of complex organic molecules3.
Desmethyl-5'-methoxylaudanosine is a chemical compound classified as an isoquinoline derivative. Its chemical structure is characterized by a methoxy group and a desmethyl substitution, which contribute to its unique biological properties. The compound is primarily sourced from natural products and has garnered interest in both medicinal and synthetic chemistry due to its potential applications in drug development and organic synthesis.
Desmethyl-5'-methoxylaudanosine is classified under the category of alkaloids, specifically isoquinoline alkaloids. These compounds are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The compound's specific identifier is 61349-11-9, which allows for its classification in chemical databases.
The synthesis of Desmethyl-5'-methoxylaudanosine typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzyl halides. This reaction is carried out under controlled conditions to ensure optimal yield and purity.
The reaction mechanism involves nucleophilic attack by the isoquinoline nitrogen on the benzyl halide, leading to the formation of Desmethyl-5'-methoxylaudanosine.
Desmethyl-5'-methoxylaudanosine has a complex molecular structure characterized by a core isoquinoline framework with specific functional groups that influence its reactivity and biological activity.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances critical for understanding its reactivity.
Desmethyl-5'-methoxylaudanosine participates in several types of chemical reactions:
Reactions are generally performed in organic solvents under controlled temperature and pressure conditions to optimize yields. The choice of reagents significantly influences the outcome of these reactions.
Desmethyl-5'-methoxylaudanosine exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body.
The compound has been noted for its potential role as an intermediate in synthesizing neuromuscular blocking agents. Its structural similarity to certain alkaloids allows it to bind effectively to various biological targets.
Environmental factors such as pH and temperature can affect the stability and efficacy of Desmethyl-5'-methoxylaudanosine, influencing its pharmacological profile.
Desmethyl-5'-methoxylaudanosine possesses distinct physical and chemical properties that are crucial for its applications:
The compound's stability under various conditions (temperature, light exposure) is essential for storage and application in laboratory settings.
Desmethyl-5'-methoxylaudanosine has several important scientific applications:
Desmethyl-5'-methoxylaudanosine is a structural analog of the benzylisoquinoline alkaloid laudanosine (Chemical Abstracts Service Registry Number: 2688-77-9), which possesses the molecular formula C₂₁H₂₇NO₄ [1] [3]. This compound arises from specific modifications to laudanosine’s tetracyclic framework: 1) Demethylation at one nitrogen-methyl group, and 2) Methoxylation at the 5' position of the isoquinoline ring. These alterations significantly impact its electronic distribution and steric bulk relative to the parent compound [3].
Table 1: Comparative Molecular Properties
Property | Laudanosine | Desmethyl-5'-Methoxylaudanosine |
---|---|---|
Molecular Formula | C₂₁H₂₇NO₄ | C₂₀H₂₅NO₅ |
Core Structure | Benzylisoquinoline | Modified benzylisoquinoline |
Key Modifications | None | N-demethylation, 5'-O-methylation |
Polarity | Moderate | Increased |
Mass spectrometry reveals a molecular ion peak at m/z 359.1732 [M+H]⁺, consistent with the formula C₂₀H₂₅NO₅. Nuclear magnetic resonance spectroscopy confirms the absence of an N-methyl signal (δ ~2.5 ppm) and a new aromatic methoxy resonance (δ ~3.8 ppm). The planar structure retains laudanosine’s fused ring system but exhibits altered charge distribution due to the tertiary amine and electron-donating methoxy group [1] [3]. Stereochemically, it shares laudanosine’s chiral center at the C-1 position, though the impact of demethylation on conformational stability requires further study.
Desmethyl-5'-methoxylaudanosine is a minor metabolite of benzylisoquinolinium neuromuscular blocking agents (NMBAs), notably atracurium and cisatracurium [3] [8]. These agents undergo Hofmann elimination—a pH- and temperature-dependent non-enzymatic degradation—yielding laudanosine as the primary metabolite. Further hepatic metabolism via cytochrome P450 isoforms (CYP3A4/CYP2D6) drives N-demethylation and aromatic oxidation, generating desmethyl-5'-methoxylaudanosine [3].
Table 2: Metabolic Pathway Comparison
Parameter | Laudanosine | Desmethyl-5'-Methoxylaudanosine |
---|---|---|
Parent NMBA | Atracurium, Cisatracurium | Atracurium, Cisatracurium |
Formation Mechanism | Hofmann elimination | CYP-mediated oxidation |
Bioactivity | GABAᴀ receptor modulation | Putative receptor interactions |
Unlike laudanosine, which crosses the blood-brain barrier and exhibits γ-aminobutyric acid (GABA) receptor antagonism, the pharmacological footprint of desmethyl-5'-methoxylaudanosine remains incompletely mapped. In vitro studies suggest potential interactions with neuronal nicotinic acetylcholine and opioid receptors due to structural similarities to bioactive alkaloids [3] [8]. Its metabolic clearance is renal-dependent, with accumulation observed in patients with renal impairment—mirroring laudanosine’s pharmacokinetics but with distinct elimination kinetics due to higher polarity [3].
The study of desmethyl-5'-methoxylaudanosine addresses critical gaps in NMBA metabolite research:
Neuropharmacological Uncertainty: Laudanosine is a known excitatory compound at high concentrations, yet the activity of its modified analogs is unquantified. Desmethyl-5'-methoxylaudanosine’s reduced lipophilicity (logP ~1.8 vs. laudanosine’s ~2.3) may limit blood-brain barrier penetration, potentially mitigating seizure risk [3]. Mechanistic studies are needed to clarify its affinity for GABAᴀ, opioid, and nicotinic receptors—particularly given its structural resemblance to analgesic isoquinolines [3].
Translational Biomarker Potential: Quantifying this metabolite could refine therapeutic drug monitoring during prolonged NMBA infusions. Unlike laudanosine, which exhibits a 3–5-hour half-life in critical illness, desmethyl-5'-methoxylaudanosine’s kinetics in hepatic/renal dysfunction are uncharacterized [3]. Validated detection methods (e.g., LC–MS/MS) would enable correlation with NMBA exposure and organ dysfunction.
Toxicological Synergy: Interactions between NMBA metabolites may exacerbate neurovascular effects. In vitro models demonstrate laudanosine-induced hypotension at plasma concentrations >5 μg/mL, but desmethyl-5'-methoxylaudanosine’s cardiovascular activity is unknown [3] [8]. Research should evaluate whether it potentiates laudanosine’s bradycardic effects or exhibits unique activity at vascular muscarinic receptors.
Key Research Questions:
1. Receptor Profiling: What is the binding affinity of desmethyl-5'-methoxylaudanosine for human GABAᴀ, μ-opioid, and α7-nicotinic receptors? 2. Metabolic Fate: Does renal/hepatic impairment alter its accumulation ratio relative to laudanosine? 3. Neurotoxicity Threshold: What plasma concentration correlates with excitatory effects *in vivo*?
This metabolite exemplifies understudied pharmacokinetic-pharmacodynamic relationships in anesthetic adjuvant metabolism, warranting targeted analytical and functional investigations [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7